molecular formula C10H10N2O B8610457 3-(2-methyl-1H-imidazol-1-yl)phenol

3-(2-methyl-1H-imidazol-1-yl)phenol

Cat. No. B8610457
M. Wt: 174.20 g/mol
InChI Key: IGXFKKXJQUMKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methyl-1H-imidazol-1-yl)phenol is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methyl-1H-imidazol-1-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methyl-1H-imidazol-1-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(2-methylimidazol-1-yl)phenol

InChI

InChI=1S/C10H10N2O/c1-8-11-5-6-12(8)9-3-2-4-10(13)7-9/h2-7,13H,1H3

InChI Key

IGXFKKXJQUMKFH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 3-bromoanisole (100 g, 0.53 mole), 2-methylimidazole (41 g, 0.50 mole), potassium carbonate (96 g, 0.60 mole), cuprous chloride (2.5 g) and N-methyl-2-pyrrolidinone (300 ml) was heated at reflux temperature for 15 hr and then concentrated to remove the solvent and excess 3-bromoanisole. The residue was partitioned between ethyl acetate and water. The ethyl acetate layer was concentrated to a black syrup that was then dissolved in toluene and extracted twice with water and then extracted with 48% hydrobromic acid solution. The hydrobomic acid extract was heated at reflux temperature for 7 hr and then distillation of water and methylbromide was begun with addition of additional 48% hydrobromic acid solution as necessary to maintain a reasonable volume. Distillation was continued until the distillation head temperature reached 124° C. The mixture was concentrated under vacuum. The concentrate was diluted with 500 ml of water and basified to pH 8 with addition of potassium carbonate in small portions. The precipitate was collected, washed with water, and dried to give 39.7 g. Recrystallization from 50% aqueous ethanol gave 31.4 g (36%), mp 178°-181° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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